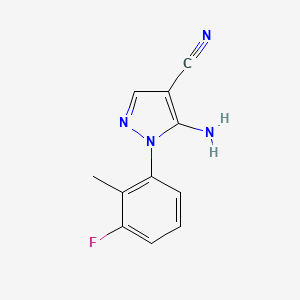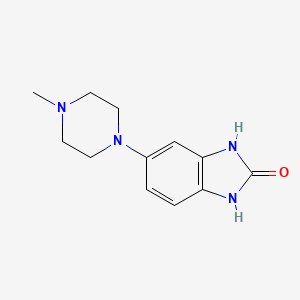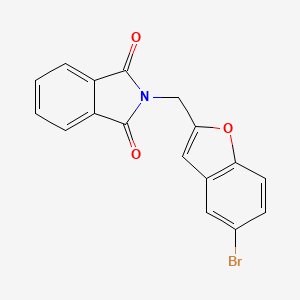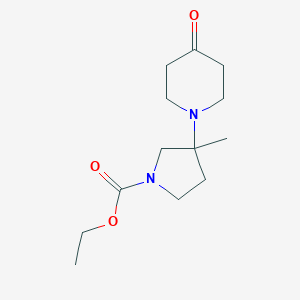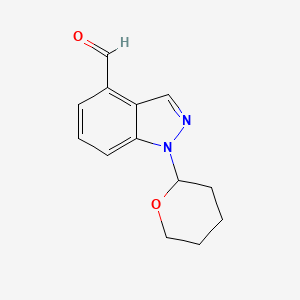
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde
Vue d'ensemble
Description
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde is a complex organic compound that features both a tetrahydropyran ring and an indazole moiety
Méthodes De Préparation
The synthesis of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring:
Indazole Formation: The indazole moiety can be synthesized via a cyclization reaction involving hydrazine and an appropriate precursor.
Aldehyde Introduction: The aldehyde group is introduced through formylation reactions, often using reagents such as Vilsmeier-Haack reagent or formic acid derivatives.
Analyse Des Réactions Chimiques
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-carbaldehyde can be compared with similar compounds such as:
1-(Tetrahydro-2H-pyran-2-YL)-1H-pyrazole-4-carbaldehyde: This compound shares the tetrahydropyran ring but has a pyrazole moiety instead of an indazole.
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-4-methanol: This compound has a similar structure but features a methanol group instead of an aldehyde.
The uniqueness of this compound lies in its combination of the tetrahydropyran ring and indazole moiety, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(oxan-2-yl)indazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-9-10-4-3-5-12-11(10)8-14-15(12)13-6-1-2-7-17-13/h3-5,8-9,13H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYXQPGHZDUOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC(=C3C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196885 | |
| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022158-36-6 | |
| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022158-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


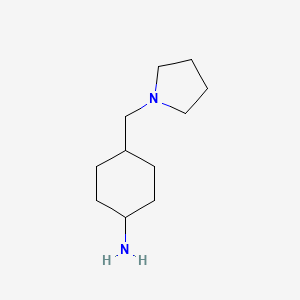
![2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1398799.png)
![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)
![Ethyl 6-oxaspiro[2.5]octane-1-carboxylate](/img/structure/B1398801.png)
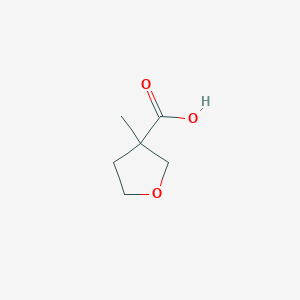
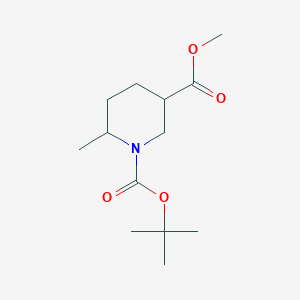
![6-Benzyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B1398806.png)
